molecular formula C18H16O5 B3028584 Norwogonin 5,7,8-trimethyl ether CAS No. 23050-38-6

Norwogonin 5,7,8-trimethyl ether

Cat. No.: B3028584
CAS No.: 23050-38-6
M. Wt: 312.3 g/mol
InChI Key: VFRLJCKMHUJGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norwogonin 5,7,8-trimethyl ether is a flavonoid compound that is found in the roots of Scutellaria baicalensis, a plant that is commonly used in traditional Chinese medicine. This compound has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.

Scientific Research Applications

1. Antioxidant and Neuroprotective Properties

Norwogonin, a natural flavone closely related to Norwogonin 5,7,8-trimethyl ether, exhibits significant antioxidant activity due to its structural properties. It has been found to attenuate hypoxia-induced oxidative stress and apoptosis in PC12 cells. Specifically, norwogonin demonstrated its protective capability by increasing cell viability, reducing lactate dehydrogenase release, and ameliorating cell morphology changes. It also exhibited antioxidant activity by scavenging reactive oxygen species, reducing malondialdehyde production, and maintaining the activities of crucial antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase. Furthermore, norwogonin was observed to inhibit cell apoptosis by modulating the expression of apoptosis-related genes and proteins, such as caspase-3, cytochrome c, and Bax, while enhancing the expression of Bcl-2 and the Bcl-2/Bax ratio. This indicates its potential for therapeutic applications in conditions involving oxidative stress and apoptosis, such as neurodegenerative diseases (Jing et al., 2021).

2. Antiviral Activity

Another study highlighted the antiviral potential of norwogonin against Enterovirus 71 (EV71), a virus known for causing severe complications and neonatal mortality. The research demonstrated that norwogonin, along with other compounds from the plant Scutellaria baicalensis, significantly reduced the formation of cytopathic effects typically induced by EV71. It was observed that norwogonin inhibited virus replication during the initial stages of infection and suppressed the expression of the viral VP2 protein, thereby hindering viral capsid protein synthesis. This finding underscores norwogonin's potential as an antiviral agent, specifically against EV71, and suggests the possibility of leveraging its mechanisms for therapeutic purposes (Choi et al., 2016).

3. Antimicrobial Properties

Norwogonin has also been identified as an active antimicrobial compound against multidrug-resistant strains of Acinetobacter baumannii, a pathogen associated with hospital-acquired infections. A study found that norwogonin, among other compounds, showed substantial growth inhibitory activity against a multidrug-resistant clinical strain of A. baumannii. Norwogonin was recognized for its potent antimicrobial properties, with minimum inhibitory and bactericidal concentrations indicating its effectiveness against clinically relevant strains of the pathogen. Although norwogonin did not enhance the antimicrobial activity of synthetic antibiotics in combination studies, its standalone potency against multidrug-resistant A. baumannii strains highlights its potential as a therapeutic agent (Miyasaki et al., 2013).

Biochemical Analysis

Biochemical Properties

Norwogonin 5,7,8-trimethyl ether plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. It inhibits nitric oxide synthase with an IC50 value of 39.1 micromolar . This inhibition is crucial in reducing inflammation, as nitric oxide is a mediator of inflammatory responses. The compound interacts with enzymes such as nitric oxide synthase, and proteins involved in the inflammatory pathway, thereby modulating their activity and reducing the production of nitric oxide .

Cellular Effects

This compound exerts various effects on different cell types. In RAW 264.7 macrophages, it decreases nitric oxide production in a dose-dependent manner without affecting cell viability . In PC12 cells, it alleviates hypoxia-induced oxidative stress and apoptosis by increasing cell viability, reducing lactate dehydrogenase release, and maintaining the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . Additionally, it influences cell signaling pathways by decreasing the expression levels of hypoxia-inducible factor 1-alpha and vascular endothelial growth factor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as an inhibitor of nitric oxide synthase, thereby reducing the production of nitric oxide . The compound also exhibits antioxidant activity by scavenging reactive oxygen species and reducing malondialdehyde production . Furthermore, it inhibits the mitochondrial apoptosis pathway by decreasing the expression levels of caspase-3, cytochrome c, and Bax, while increasing the expression levels of Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over different time periods. In RAW 264.7 macrophages, the compound decreases nitric oxide production in a dose-dependent manner over 24 hours . In PC12 cells, it alleviates hypoxia-induced injury by increasing cell viability and reducing oxidative stress over a similar time frame . The stability and degradation of the compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving methicillin-resistant Staphylococcus aureus-induced pneumonia, the compound demonstrated dose-dependent inhibition of hemolytic activity without suppressing bacterial growth . The compound also enhanced the antibacterial potency of oxacillin in vivo

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as nitric oxide synthase and antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase . These interactions help modulate metabolic flux and reduce the levels of reactive oxygen species and other inflammatory mediators .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s localization and accumulation within cells have not been extensively studied, but its effects on reducing nitric oxide production and oxidative stress suggest that it may be efficiently transported to sites of inflammation and oxidative damage .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been extensively characterized. Its ability to inhibit mitochondrial apoptosis pathways and reduce oxidative stress suggests that it may localize to mitochondria and other organelles involved in these processes

Properties

IUPAC Name

5,7,8-trimethoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRLJCKMHUJGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources of 5,7,8-trimethoxyflavone in nature?

A1: 5,7,8-trimethoxyflavone has been identified in various plant species. Studies have shown its presence in the roots of Osmanthus fragrans [] and the whole plants of Scutellaria moniliorrhiza []. This suggests its potential role in plant physiology and its possible applications in traditional medicine.

Q2: Has 5,7,8-trimethoxyflavone been found in Osmanthus fragrans before?

A2: No, this is a novel finding. The study on the chemical constituents of Osmanthus fragrans roots identified 13 flavonoids, including 5,7,8-trimethoxyflavone, which was isolated from this plant species for the first time [].

Q3: What is the significance of isolating 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza?

A3: The isolation of 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza is particularly noteworthy because it marks the first time this compound, along with 18 other flavonoids, has been found in this species []. Moreover, this research also identified five compounds, including 5,7,8-trimethoxyflavone, that were previously unknown within the entire Scutellaria genus []. This discovery broadens our understanding of the chemical diversity within this genus and its potential for yielding novel bioactive compounds.

Q4: Is there a way to synthesize 3,5-dihydroxy-7,8-dimethoxyflavones?

A4: Yes, a novel method for synthesizing 3,5-dihydroxy-7,8-dimethoxyflavones was developed using 3-hydroxy-5,7,8-trimethoxyflavones as a starting point [, ]. This method involves selective demethylation of the 5-methoxy group in the flavone structure, highlighting the potential for chemical modification of these compounds to explore their structure-activity relationships and potential applications.

Q5: What analytical techniques are typically used to characterize 5,7,8-trimethoxyflavone?

A5: The identification of 5,7,8-trimethoxyflavone is typically achieved through a combination of physicochemical analyses and spectral data. These methods often include techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with the determination of melting point and optical rotation [, ]. These techniques provide comprehensive information about the compound's structure and purity.

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